molecular formula C8H3ClF4O2 B8391594 2,2,4,4-Tetrafluoro-6-chloro-1,3-benzodioxane

2,2,4,4-Tetrafluoro-6-chloro-1,3-benzodioxane

Cat. No. B8391594
M. Wt: 242.55 g/mol
InChI Key: FISRCOCBNUEGDT-UHFFFAOYSA-N
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Patent
USRE029367

Procedure details

For the preparation of a ketone such as isopropyl 2,2,4,4-tetrafluoro-1,3-benzodioxan-6-yl ketone, the procedure disclosed in U.S. Pat. No. 3,632,820 (Jan. 4, 1972), Example 6, is used to prepare the intermediate halobenzodioxane. According to that reference, fluoroformic acid 2-trichloromethyl-4-chlorophenyl ester is allowed to react with anhydrous hydrofluoric acid to yield 2,2,4,4-tetrafluoro-6-chloro-1,3-benzodioxane. This compound can then be utilized to prepare the isopropyl 2,2,4,4-tetrafluoro-1,3-benzodioxan-6-yl or related alkyl or aryl ketones by any of the methods set forth above for the other ketones.
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isopropyl 2,2,4,4-tetrafluoro-1,3-benzodioxan-6-yl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halobenzodioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluoroformic acid 2-trichloromethyl-4-chlorophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:19])[O:7][C:6]2[CH:8]=[CH:9][C:10](C(C(C)C)=O)=[CH:11][C:5]=2[C:4]([F:18])([F:17])[O:3]1.[Cl:20]C(Cl)(Cl)C1C=C(Cl)C=CC=1OC(F)=O.F>>[F:1][C:2]1([F:19])[O:7][C:6]2[CH:8]=[CH:9][C:10]([Cl:20])=[CH:11][C:5]=2[C:4]([F:18])([F:17])[O:3]1

Inputs

Step One
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
isopropyl 2,2,4,4-tetrafluoro-1,3-benzodioxan-6-yl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(OC(C2=C(O1)C=CC(=C2)C(=O)C(C)C)(F)F)F
Step Two
Name
halobenzodioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
fluoroformic acid 2-trichloromethyl-4-chlorophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C1=C(C=CC(=C1)Cl)OC(=O)F)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1(OC(C2=C(O1)C=CC(=C2)Cl)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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